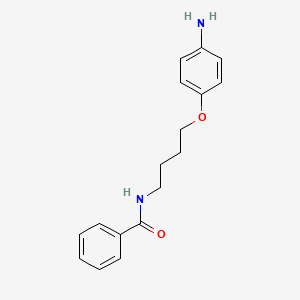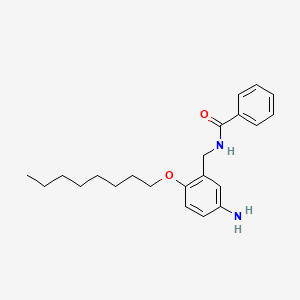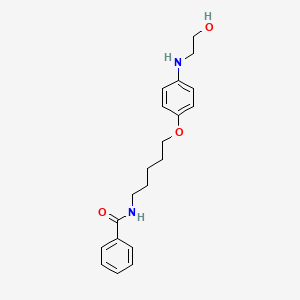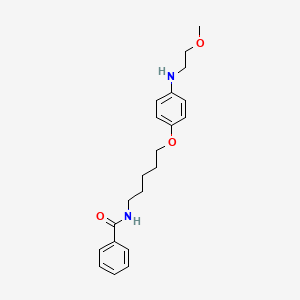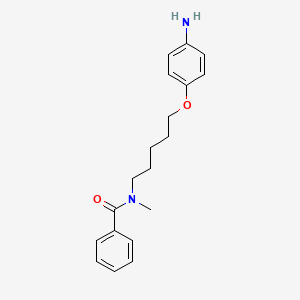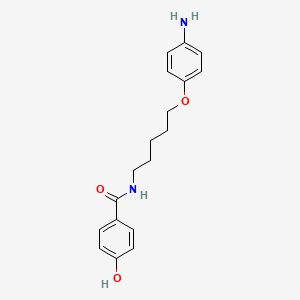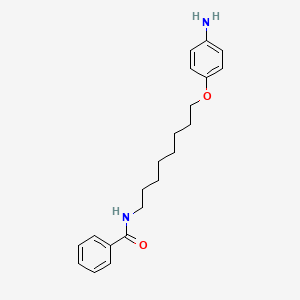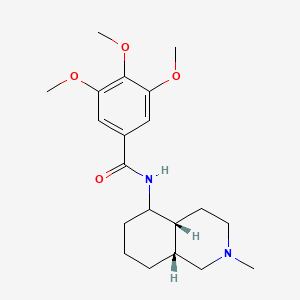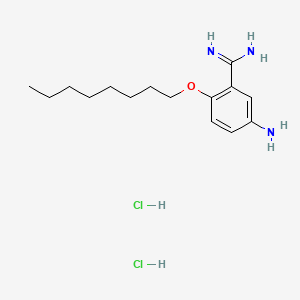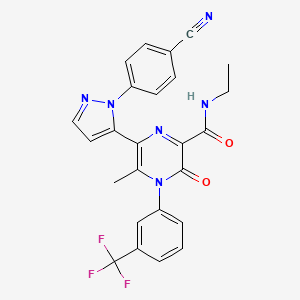
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-9819 is an inhibitor of human neutrophil elastase for potential treatment of chronic obstructive pulmonary disease (COPD).
Applications De Recherche Scientifique
Antimicrobial Activity
One significant application of this compound is in the realm of antimicrobial activity. Research has shown that related compounds have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This suggests potential for the use of these compounds in developing new antimicrobial agents.
Oxidative Rearrangement in Blood Plasma
Another study focused on the oxidative rearrangement of a similar compound, specifically a human neutrophil elastase inhibitor, in blood plasma samples. This research provides insights into the biotransformation processes that such compounds can undergo in biological systems (Gu et al., 2015).
Enzymatic Activity Enhancement
Compounds structurally similar to the one have also been found to enhance the reactivity of specific enzymes. For example, compounds prepared in one study revealed a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008). Such findings are crucial in developing new enzymatic therapies or enhancing existing ones.
Pharmaceutical Applications
Moreover, the synthesis of novel heterocyclic compounds structurally related to the compound has been explored, with the anticipation of investigating their pharmacological activities in future studies (Kamal El‐Dean et al., 2018). This underlines the potential of these compounds in pharmaceutical research.
Antioxidant Properties
Some derivatives of structurally related compounds have been evaluated for their antioxidant properties, offering another avenue for pharmaceutical and therapeutic applications (Dey et al., 2022).
Propriétés
Numéro CAS |
956907-23-6 |
|---|---|
Nom du produit |
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide |
Formule moléculaire |
C25H19F3N6O2 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
6-[2-(4-cyanophenyl)pyrazol-3-yl]-N-ethyl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H19F3N6O2/c1-3-30-23(35)22-24(36)33(19-6-4-5-17(13-19)25(26,27)28)15(2)21(32-22)20-11-12-31-34(20)18-9-7-16(14-29)8-10-18/h4-13H,3H2,1-2H3,(H,30,35) |
Clé InChI |
ZRJDPTREGVHMGQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
SMILES canonique |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD-9819 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



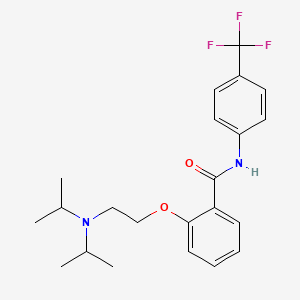
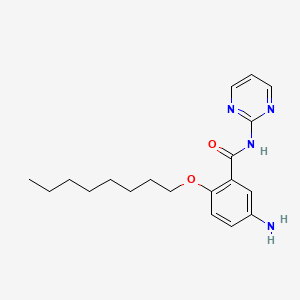
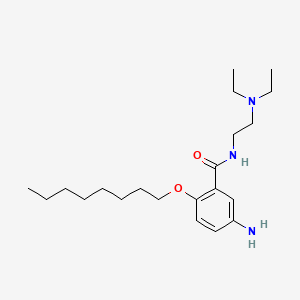
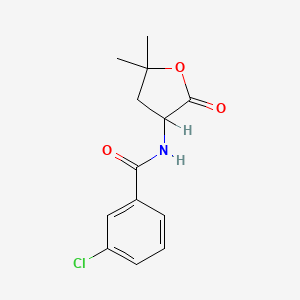
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
